2-Methyloctadecanoic anhydride

2-Methyloctadecanoic anhydride 91357-09-4 Quantitative evidence

2-Methyloctadecanoic anhydride (CAS 91357-09-4) is a long-chain branched fatty acid anhydride belonging to the class of saturated acyclic monocarboxylic acid anhydrides. It is the symmetrical anhydride of 2-methyloctadecanoic acid (also known as 2-methylstearic acid), a C19 methyl-branched fatty acid.

Molecular Formula C38H74O3
Molecular Weight 579.0 g/mol
CAS No. 91357-09-4
Cat. No. B14353258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctadecanoic anhydride
CAS91357-09-4
Molecular FormulaC38H74O3
Molecular Weight579.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C)C(=O)OC(=O)C(C)CCCCCCCCCCCCCCCC
InChIInChI=1S/C38H74O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3)37(39)41-38(40)36(4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3
InChIKeyPAPKSEWDAIFXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyloctadecanoic Anhydride (CAS 91357-09-4): Baseline Identity and Compound Class Context for Scientific Procurement


2-Methyloctadecanoic anhydride (CAS 91357-09-4) is a long-chain branched fatty acid anhydride belonging to the class of saturated acyclic monocarboxylic acid anhydrides. It is the symmetrical anhydride of 2-methyloctadecanoic acid (also known as 2-methylstearic acid), a C19 methyl-branched fatty acid [1]. Structurally, the compound features a methyl substituent at the alpha (2) position of each octadecanoyl chain, which introduces steric hindrance at the reactive anhydride carbonyl center compared to its linear counterpart, stearic (octadecanoic) anhydride (CAS 638-08-4). This structural characteristic differentiates it from the widely available linear fatty acid anhydride series and from branched isomers such as isostearic anhydride, where methyl branching occurs at positions remote from the carbonyl. The compound is primarily employed as a specialty acylating agent, a protected fatty acid synthon, or a precursor for synthesizing sterically hindered esters and amides where controlled reactivity is required. Owing to its niche nature, direct quantitative performance data in the peer-reviewed literature is extremely scarce, and procurement decisions must rely heavily on class-level inference and customized feasibility assessment.

Why Generic Substitution Fails for 2-Methyloctadecanoic Anhydride: The Case Against Interchanging with Linear or Differently Branched Analogs


Simple replacement of 2-methyloctadecanoic anhydride with linear stearic anhydride or other branched-chain anhydrides is scientifically unsound. The alpha-methyl branching directly adjacent to the reactive carbonyl center introduces a unique steric and electronic environment that is absent in linear analogs [1]. In nucleophilic acyl substitution reactions—the primary application context for this compound—steric hindrance at the alpha position can reduce acylation rates, alter chemoselectivity, and impart configurational stability to chiral products when enantiopure 2-methyloctadecanoic acid is employed as the building block. Conversely, isostearic anhydride (16-methylheptadecanoic anhydride) and related C18 branched isomers, where the methyl group is positioned far from the reacting center, exhibit reactivity profiles far closer to their linear counterparts and fail to provide the same steric differentiation. Without careful compound-specific evaluation, substituting a generic anhydride risks complete failure in reactions where controlled, sterically modulated acylation is the critical design parameter. The limited publicly available quantitative data underscores the necessity of a custom head-to-head evaluation program.

Quantitative Differentiation Evidence for 2-Methyloctadecanoic Anhydride: Head-to-Head and Class-Level Comparison Data


Absence of Direct, Publishable Quantitative Differentiation Data for 2-Methyloctadecanoic Anhydride

An exhaustive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets following the specified source priority rules yielded no quantitative head-to-head comparison data, cross-study comparable datasets, or robust class-level quantitative inferences for 2-methyloctadecanoic anhydride (CAS 91357-09-4). No experimental melting point, boiling point, density, solubility, reaction rate, selectivity, toxicity, or stability data for this specific compound were identified in the searchable public domain . The parent acid, 2-methyloctadecanoic acid, has been employed as a sterically demanding ligand in nanocrystal synthesis, where its branched structure was compared to linear oleic acid, but the anhydride itself was not studied [1]. Consequently, no evidence item in this guide can meet the minimal criteria for a “Direct head-to-head comparison,” “Cross-study comparable,” or “Class-level inference” evidence tag with sufficient quantitative rigor. This evidence item is tagged as “Supporting evidence” only to formally record the evidentiary gap, which itself constitutes critical information for a procurement decision.

2-Methyloctadecanoic anhydride 91357-09-4 Quantitative evidence

High-Priority Application Scenarios for 2-Methyloctadecanoic Anhydride Stemming from Structural Differentiation Evidence


Sterically Controlled Acylation for Chiral Auxiliary and Protecting Group Chemistry

When a reaction demands a sterically demanding, long-chain acyl donor that suppresses over-acylation or promotes enantioselective outcomes, 2-methyloctadecanoic anhydride offers a structural advantage over linear stearic anhydride. The alpha-methyl group creates a congested environment that slows nucleophilic attack, a property leveraged in analogous short-chain 2-methylbutyric anhydride [1]. This scenario is directly supported by class-level evidence that alpha-branched anhydrides exhibit reduced reactivity compared to linear analogs. Procurement for this use case requires verification of the compound's effective molar reactivity under the specific solvent, temperature, and nucleophile conditions of the planned synthesis, given the absence of pre-existing rate data.

Specialty Surfactant and Emulsifier Intermediate with Lower Melting Point and Enhanced Solubility

The branched structure of 2-methyloctadecanoic anhydride is expected to disrupt crystal packing, resulting in a lower melting point and increased organic solvent solubility compared to linear stearic anhydride (mp 69–72 °C) and palmitic anhydride (mp 61–65 °C). This class-level inference is based on well-established structure-property relationships for branched fatty acids and their derivatives [2]. The parent acid, 2-methyloctadecanoic acid, melts at 55.2–59 °C, lower than stearic acid (mp ~69 °C), supporting the inference of a similar depression for the anhydride. This physical property differentiation is critical for formulators seeking liquid or low-melting intermediates without introducing unsaturation (as with oleic anhydride).

Precursor for Sterically Stabilized Nanocrystal Ligands

The parent acid, 2-methyloctadecanoic acid, has demonstrated distinct performance as a branched ligand for cadmium chalcogenide magic-size clusters and quantum dots, where its steric profile influenced nucleation and growth pathways compared to linear oleic acid [3]. The anhydride form can serve as a direct acylating reagent to install the identical 2-methyloctadecanoyl moiety onto amine- or hydroxyl-functionalized nanocrystal surfaces or polymer backbones, enabling anhydrous ligand-exchange protocols that are incompatible with free carboxylic acids. This application is directly extrapolated from the demonstrated utility of the 2-methyloctadecanoyl fragment in nanocrystal synthesis.

Custom Synthesis of Long-Chain Branched Wax Esters and Polyol Esters for Cosmetics and Lubricants

The anhydride is a viable intermediate for synthesizing esters with tailored branching at the alpha position, which imparts lower viscosity, improved oxidative stability (relative to unsaturated analogs), and distinct sensory profiles in cosmetic formulations. Compared to isostearic acid derivatives, which are widely used in cosmetics, the 2-methyl substitution pattern offers even greater steric hindrance near the ester linkage, potentially altering enzymatic degradation rates and skin feel [2]. Procurement for this scenario should be accompanied by a comparative esterification study against stearic anhydride and isostearic anhydride to quantify the exact property differentials.

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